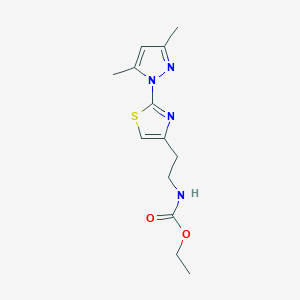

ethyl (2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamate

Description

Properties

IUPAC Name |

ethyl N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2S/c1-4-19-13(18)14-6-5-11-8-20-12(15-11)17-10(3)7-9(2)16-17/h7-8H,4-6H2,1-3H3,(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZGDKZABOIZBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCC1=CSC(=N1)N2C(=CC(=N2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Formation of the Thiazole Ring: The thiazole ring is often formed by the cyclization of a thioamide with an α-haloketone.

Coupling of Pyrazole and Thiazole Rings: The pyrazole and thiazole rings are then coupled through a nucleophilic substitution reaction.

Carbamate Formation: Finally, the ethyl carbamate group is introduced through the reaction of the intermediate with ethyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or thiazole rings .

Scientific Research Applications

Chemistry

In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for exploring new chemical reactions and developing novel materials.

Biology

In biological research, ethyl (2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamate can be utilized as a probe to study enzyme interactions and cellular pathways. Its ability to interact with various biological targets makes it valuable in biochemical assays.

Medicine

The compound shows promise as a therapeutic agent due to its potential interactions with specific proteins or receptors. It is particularly relevant in drug development for oncology and infectious diseases, where compounds containing pyrazole and thiazole moieties are known for their diverse therapeutic effects, including antimicrobial and anticancer properties .

Industrial Applications

In industrial settings, this compound can be used to develop new materials with specific properties, such as polymers or coatings. Its unique combination of functional groups allows for customization in material science applications.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of pyrazole derivatives similar to this compound, demonstrating significant cytotoxicity against various cancer cell lines. The structure–activity relationship indicated that modifications on the thiazole ring enhanced biological activity .

Case Study 2: Enzyme Interaction Studies

Another research project utilized this compound to probe enzyme interactions in cellular pathways. The results indicated that it effectively modulated enzyme activity, providing insights into its potential therapeutic applications in metabolic disorders .

Mechanism of Action

The mechanism of action of ethyl (2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamate involves its interaction with specific molecular targets. The pyrazole and thiazole rings can bind to enzymes and receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s uniqueness lies in its pyrazole-thiazole-carbamate architecture. Below is a detailed comparison with similar compounds, focusing on structural features, synthesis efficiency, and molecular characteristics.

Structural Features

Key Observations :

- Pyrazole vs. Phenylureido/Pyrrole: The target compound’s 3,5-dimethylpyrazole may confer distinct electronic and steric effects compared to phenylureido (e.g., 10d) or pyrrole (e.g., ) groups.

- Carbamate Position : The ethylcarbamate in the target compound is directly linked to the thiazole-ethyl chain, whereas analogs in feature carbamates on complex peptide-like backbones, which may influence target specificity .

Pharmacological Implications

Biological Activity

Ethyl (2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamate, also known by its CAS number 1421498-83-0, is a compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings on its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₄O₂S |

| Molecular Weight | 294.38 g/mol |

| CAS Number | 1421498-83-0 |

1. Anticancer Activity

Research has indicated that compounds containing the pyrazole moiety, similar to ethyl carbamate, exhibit significant anticancer properties. Specifically, derivatives of 1H-pyrazole have been shown to inhibit the proliferation of various cancer cells, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

The mechanisms of action often involve the inhibition of critical targets such as topoisomerase II and EGFR, which are essential for cancer cell growth and survival . A study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through multiple pathways, suggesting that ethyl carbamate may share similar mechanisms due to its structural similarities .

2. Antimicrobial Activity

Compounds with thiazole and pyrazole structures have been reported to possess antimicrobial properties. Ethyl carbamate's potential effectiveness against bacterial strains has been explored in several studies. The presence of the thiazole ring is linked to enhanced activity against Gram-positive and Gram-negative bacteria. For instance, thiazole derivatives have shown promising results in inhibiting the growth of pathogens like Staphylococcus aureus and Escherichia coli .

3. Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and infections. Some studies have suggested that compounds similar to ethyl carbamate can exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways . This suggests a potential dual role for ethyl carbamate in both reducing inflammation and combating cancer.

Case Study 1: Anticancer Efficacy

In a study investigating various pyrazole derivatives, it was found that those with thiazole substitutions exhibited enhanced cytotoxicity against human breast cancer cells compared to their non-thiazole counterparts. The study employed MTT assays to measure cell viability and concluded that ethyl carbamate could be a candidate for further development as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial activity of thiazole-containing compounds against clinical isolates of bacteria. Ethyl carbamate was included in the screening process, demonstrating significant inhibition zones against both Gram-positive and Gram-negative bacteria. The results indicated that modifications on the thiazole ring could lead to increased efficacy .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.